molecular formula C12H21BrN2O2 B1441392 2-Bromo-(N-boc-4-piperazinyl)prop-1-ene CAS No. 1306746-97-3

2-Bromo-(N-boc-4-piperazinyl)prop-1-ene

Cat. No. B1441392
CAS RN: 1306746-97-3
M. Wt: 305.21 g/mol
InChI Key: IPZJSVZQADPZDK-UHFFFAOYSA-N
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Description

“2-Bromo-(N-boc-4-piperazinyl)prop-1-ene” is a chemical compound with the molecular formula C12H21BrN2O2 and a molecular weight of 305.211 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C12H21BrN2O2 and a molecular weight of 305.211 .

Scientific Research Applications

Synthesis of Biaryl Libraries

Research by Spencer et al. (2011) demonstrates the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling, highlighting the compound's role in creating diverse biaryl libraries. This process enables the manipulation of functionality for further diversification, showcasing its importance in developing compounds for biological studies and potential therapeutic applications Spencer et al., 2011.

Solid Phase Synthesis of 2-Oxo-1,4-piperazines

Gonzalez-Gomez et al. (2002) described a facile solid-phase synthesis method for 2-oxo-1,4-piperazines, utilizing α-N-Boc-amino aldehydes. This method proves efficient for generating trisubstituted 2-oxo-1,4-piperazines, indicating the compound's utility in streamlined synthesis approaches for creating complex molecules Gonzalez-Gomez et al., 2002.

Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines

Mittersteiner et al. (2019) explored the synthetic potential of a related compound for the catalyst-free synthesis of N-pyrrolyl(furanyl)-substituted piperazines, diazepanes, and diazocanes. This method provides a high-yield, chemoselective approach to synthesizing these compounds, showcasing the versatility of such brominated compounds in organic synthesis Mittersteiner et al., 2019.

Synthesis and Biological Evaluation

Chen et al. (2021) conducted a study on the synthesis and biological evaluation of a compound structurally related to "2-Bromo-(N-boc-4-piperazinyl)prop-1-ene". Their work focuses on designing, synthesizing, and evaluating the biological activity of these compounds, further emphasizing the significance of such structures in medicinal chemistry Chen et al., 2021.

Antimicrobial Activity Studies

Babu et al. (2015) reported on the synthesis of novel derivatives and their evaluation for antimicrobial activity. This research underscores the importance of such brominated piperazine compounds in developing new antimicrobial agents, highlighting their potential application in addressing antibiotic resistance Babu et al., 2015.

properties

IUPAC Name

tert-butyl 4-(2-bromoprop-2-enyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN2O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h1,5-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZJSVZQADPZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134376
Record name 1-Piperazinecarboxylic acid, 4-(2-bromo-2-propen-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1306746-97-3
Record name 1-Piperazinecarboxylic acid, 4-(2-bromo-2-propen-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306746-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(2-bromo-2-propen-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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